

2,7-Dibromo-4,5,9,10-tetrahydropyrene CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2,7-Dibromo-4,5,9,10tetrahydropyrene

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Technical Guide: 2,7-Dibromo-4,5,9,10-tetrahydropyrene

CAS Number: 17533-36-7

This technical guide provides a comprehensive overview of **2,7-Dibromo-4,5,9,10-tetrahydropyrene**, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and primary applications as a chemical intermediate.

Chemical and Physical Properties

2,7-Dibromo-4,5,9,10-tetrahydropyrene is a brominated derivative of tetrahydropyrene. While detailed experimental data on its physical properties are not extensively reported in publicly available literature, the following information has been compiled from various chemical suppliers and databases.



Property	Value	Source
CAS Number	17533-36-7	[1][2]
Molecular Formula	C16H12Br2	[1]
Molecular Weight	364.07 g/mol	[1]
Common Synonyms	Pyrene, 2,7-dibromo-4,5,9,10-tetrahydro-	[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,7-Dibromo-4,5,9,10-tetrahydropyrene** is through the electrophilic bromination of 4,5,9,10-tetrahydropyrene. This compound serves as a crucial intermediate in the synthesis of 2,7-dibromopyrene.

Experimental Protocol: Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene

A recent study outlines a highly efficient, two-step synthesis of 2,7-dibromopyrene, with **2,7-Dibromo-4,5,9,10-tetrahydropyrene** as the key intermediate.[3]

Step 1: Bromination of 4,5,9,10-tetrahydropyrene

The initial step involves the bromination of 4,5,9,10-tetrahydropyrene. This reaction is conducted at room temperature overnight. The key reagents and conditions are as follows:

Starting Material: 4,5,9,10-tetrahydropyrene

Reagent: Bromine

Catalyst: Iron(III) chloride hydrate

Solvent: Water

Reaction Time: Overnight

Temperature: Room temperature



Yield: This step reportedly achieves a remarkable yield of 99% for 2,7-Dibromo-4,5,9,10-tetrahydropyrene.[3]

Step 2: Aromatization to 2,7-dibromopyrene (Subsequent Reaction)

The intermediate, **2,7-Dibromo-4,5,9,10-tetrahydropyrene**, can then be subjected to aromatization to yield **2,7-dibromopyrene**.[3] This subsequent step involves further bromination under different conditions.

• Starting Material: 2,7-Dibromo-4,5,9,10-tetrahydropyrene

• Reagent: Bromine

Solvent: Carbon disulfide

· Reaction Time: 4 hours

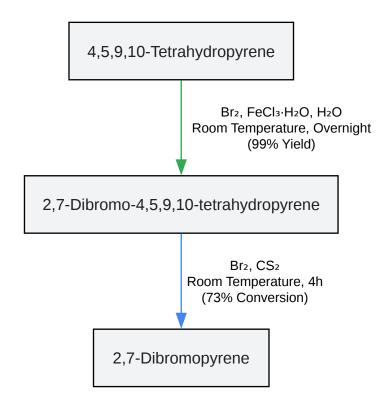
• Temperature: Room temperature

Conversion: This step results in a 73% conversion to 2,7-dibromopyrene.

Synthetic Workflow

The synthesis of 2,7-dibromopyrene from 4,5,9,10-tetrahydropyrene can be visualized as a two-step process. The following diagram illustrates this experimental workflow.





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Synthetic pathway to 2,7-dibromopyrene.

Applications and Relevance for Researchers

2,7-Dibromo-4,5,9,10-tetrahydropyrene is primarily utilized as a building block in organic synthesis. Its significance lies in its role as a precursor to 2,7-disubstituted pyrene derivatives. These derivatives are of interest in materials science and organic electronics due to their unique photophysical and electronic properties.

For professionals in drug development, while direct applications of **2,7-Dibromo-4,5,9,10-tetrahydropyrene** in pharmacological contexts are not documented, its derivatives could be explored for biological activity. For instance, dibrominated carbazole derivatives have been investigated for their neuroprotective properties.[4] The pyrene scaffold, being a polycyclic aromatic hydrocarbon, offers a rigid framework for the design of novel molecular architectures that could be of interest in medicinal chemistry.

Storage and Handling

Foundational & Exploratory





For long-term storage, it is recommended to keep **2,7-Dibromo-4,5,9,10-tetrahydropyrene** at -80°C, which should maintain its stability for up to six months.[5][6] For shorter periods, storage at -20°C for up to one month is advised.[5][6] When preparing stock solutions, it may be necessary to gently heat the vial to 37°C and use sonication to aid in dissolution.[5][6]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The synthesis and handling of this chemical should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. Detailed analytical data such as NMR, IR, and mass spectra for **2,7-Dibromo-4,5,9,10-tetrahydropyrene** are not readily available in the public domain. Furthermore, there is currently no published information on the biological activity or relevance of this specific compound in drug development or signaling pathways.

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- To cite this document: BenchChem. [2,7-Dibromo-4,5,9,10-tetrahydropyrene CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178296#2-7-dibromo-4-5-9-10-tetrahydropyrene-cas-number-lookup]



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